molecular formula C10H13N3 B1292012 3-Amino-4-(propylamino)benzonitrile CAS No. 355022-21-8

3-Amino-4-(propylamino)benzonitrile

Cat. No.: B1292012
CAS No.: 355022-21-8
M. Wt: 175.23 g/mol
InChI Key: UUAJSFGUPHJSFU-UHFFFAOYSA-N
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Description

3-Amino-4-(propylamino)benzonitrile is an organic compound with the molecular formula C10H13N3 It is a derivative of benzonitrile, characterized by the presence of amino and propylamino groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(propylamino)benzonitrile typically involves the reaction of 3-nitrobenzonitrile with propylamine under reducing conditionsCommon reagents used in this synthesis include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(propylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitroso or nitro groups using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting amino groups to halides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated benzonitriles.

Scientific Research Applications

3-Amino-4-(propylamino)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(propylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and propylamino groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(methylamino)benzonitrile
  • 3-Amino-4-(ethylamino)benzonitrile
  • 3-Amino-4-(butylamino)benzonitrile

Uniqueness

3-Amino-4-(propylamino)benzonitrile is unique due to the specific length and structure of its propylamino group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its methyl, ethyl, and butyl analogs, which have different steric and electronic properties .

Properties

IUPAC Name

3-amino-4-(propylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-5-13-10-4-3-8(7-11)6-9(10)12/h3-4,6,13H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAJSFGUPHJSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625281
Record name 3-Amino-4-(propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355022-21-8
Record name 3-Amino-4-(propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Reaction Step One
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Synthesis routes and methods II

Procedure details

To a Parr bottle containing 4-n-propylamino-3-nitrobenzonitrile (7.63 g, 37.2 mmol) in ethyl acetate (38 mL) is added 5% Pd/C (50% wet, 633 mg). The Parr bottle is sealed in a mechanical shaker, evacuated, and then purged with nitrogen followed by hydrogen. The system is pressurized to 50 PSI of hydrogen at room temperature and mechanical shaking engaged. After 2 hours, shaking is stopped, and the system purged with nitrogen prior to opening the vessel. The reaction mixture is filtered through celite, concentrated in vacuo, and the obtained solid. recrystallized by dissolving in ethyl acetate (15 mL), heating, and adding hexanes (15 mL), to give 3-Amino-4-n-propylaminobenzonitrile as gray crystals. 1H NMR (CDCl3) δ 7.14(1H, dd), 6.92(1H, d), 6.56(1H, d), 3.98(1H, br s), 3.30(2H, br s), 3.12(2H, t), 1.75-1.65(2H, m), 1.03(3H, t). LRMS calcd 175.23, found 176.2 (MH+).
Quantity
7.63 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
633 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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